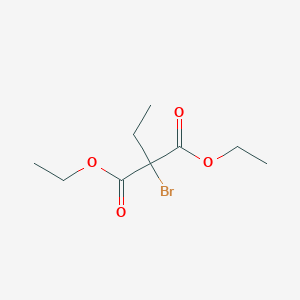

Malonic acid, bromoethyl-, diethyl ester

Übersicht

Beschreibung

Malonic acid, also known as propanedioic acid, is a dicarboxylic acid with the structure CH2(COOH)2 . Its esters and salts are known as malonates . For example, diethyl malonate is malonic acid’s diethyl ester .

Synthesis Analysis

Malonic ester synthesis is a synthetic procedure used to convert a compound that has the general structural formula 1 into a carboxylic acid that has the general structural formula 2 . This reaction specifically converts alkyl halides to carboxylic acids . A more direct method to convert 3 into 4 is the reaction of 3 with the enolate ion (5) of ethyl acetate followed by hydrolysis of the resultant ester .Molecular Structure Analysis

The structure of malonic acid has been determined by X-ray crystallography . It is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates .Chemical Reactions Analysis

Malonic ester synthesis consists of four consecutive reactions . These include an acid-base reaction, a nucleophilic substitution reaction, ester hydrolysis (using saponification), and decarboxylation . All of these steps together form the Malonic ester synthesis .Physical And Chemical Properties Analysis

Malonic acid has a molar mass of 104.061 g·mol−1 . It has a density of 1.619 g/cm3 . It decomposes at a melting point of 135 to 137 °C . It is soluble in water at 763 g/L . It has pKa values of 2.83 and 5.69 .Wirkmechanismus

The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Safety and Hazards

Malonic acid is classified as an irritant and has acute toxicity (oral, dermal, inhalation), category 4 corrosive, and causes serious eye damage, category 1 . It is harmful if swallowed and causes serious eye damage . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, not eating, drinking or smoking when using this product, and washing skin thoroughly after handling .

Zukünftige Richtungen

Malonic ester synthesis can be adapted to synthesize compounds that have the general structural formula 6 . This synthesis provides a more convenient alternative to convert 3 to 4 . It is used in the manufacture of medicines, for the synthesis of barbiturates, as well as sedatives and anticonvulsants . It is also used in organic synthesis .

Eigenschaften

IUPAC Name |

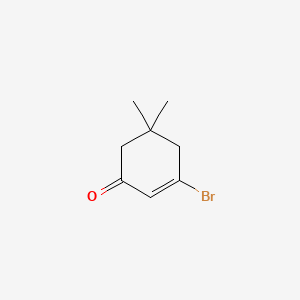

diethyl 2-bromo-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDSZGJUDZRYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183491 | |

| Record name | Malonic acid, bromoethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29237-78-3 | |

| Record name | Malonic acid, bromoethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029237783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, bromoethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B1619254.png)

![Bicyclo[2.2.2]octan-1-ol](/img/structure/B1619259.png)